molecular formula C13H21N5 B11741923 1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine CAS No. 1856087-73-4

1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11741923
CAS No.: 1856087-73-4
M. Wt: 247.34 g/mol
InChI Key: RQFFEPVTVITZTE-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-(2-methylpropyl)-1H-pyrazole-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole-4-amine: A simpler analog with similar structural features but lacking the additional pyrazole ring and substituents.

    1-(2-methylpropyl)-1H-pyrazole-4-amine: Another related compound with a single pyrazole ring and a different substitution pattern.

Uniqueness

1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine stands out due to its unique combination of two pyrazole rings and various substituents, which confer distinct chemical properties and potential applications. Its structural complexity and versatility make it a valuable compound for research and development in various fields.

Properties

CAS No.

1856087-73-4

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1,3-dimethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-10(2)7-18-8-12(6-15-18)5-14-13-9-17(4)16-11(13)3/h6,8-10,14H,5,7H2,1-4H3

InChI Key

RQFFEPVTVITZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)CC(C)C)C

Origin of Product

United States

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